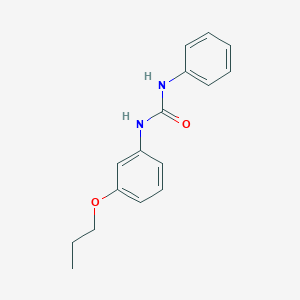![molecular formula C20H21BrN2O2 B267135 N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide](/img/structure/B267135.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide, also known as ABBA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has also been shown to inhibit the activity of protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has also been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide is that it has been shown to have low toxicity in vitro and in vivo, making it a potentially useful compound for drug development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are many potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide. For example, further studies could be conducted to elucidate its mechanism of action and to optimize its therapeutic potential. Additionally, research could be conducted to investigate the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide in combination with other drugs or therapies for the treatment of various diseases. Finally, research could be conducted to investigate the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide as a diagnostic tool for the detection of certain diseases.
合成法
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzoyl chloride with 4-(1-azepanylcarbonyl)aniline in the presence of a base such as triethylamine. Other methods include the use of palladium-catalyzed coupling reactions or the use of microwave-assisted synthesis.
科学的研究の応用
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to protect dopaminergic neurons from oxidative stress.
特性
製品名 |
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide |
|---|---|
分子式 |
C20H21BrN2O2 |
分子量 |
401.3 g/mol |
IUPAC名 |
N-[4-(azepane-1-carbonyl)phenyl]-2-bromobenzamide |
InChI |
InChI=1S/C20H21BrN2O2/c21-18-8-4-3-7-17(18)19(24)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24) |
InChIキー |
UMVIWQZRZQYNGC-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
正規SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)


![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)


![N-{3-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267073.png)
![N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B267075.png)
![3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267076.png)